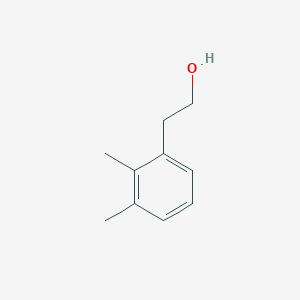

2-(2,3-ジメチルフェニル)エタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

科学的研究の応用

2-(2,3-Dimethylphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

作用機序

Biochemical Pathways

The biochemical pathways affected by 2-(2,3-Dimethylphenyl)ethanol are currently unknown

Action Environment

The action, efficacy, and stability of 2-(2,3-Dimethylphenyl)ethanol can be influenced by various environmental factors . These may include pH, temperature, and the presence of other compounds. For instance, the compound’s solubility and stability may be affected by the pH of the environment, while its efficacy may be influenced by temperature and the presence of other compounds.

生化学分析

Biochemical Properties

The biochemical properties of 2-(2,3-Dimethylphenyl)ethanol are not well-studied. As an alcohol, it is expected to participate in reactions typical of this class of compounds. Alcohols, such as 2-(2,3-Dimethylphenyl)ethanol, can undergo oxidation to form aldehydes and ketones, and they can also participate in substitution reactions

Cellular Effects

For instance, ethanol, a simple alcohol, can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . Whether 2-(2,3-Dimethylphenyl)ethanol has similar effects would require further study.

Molecular Mechanism

As an alcohol, it might exert its effects at the molecular level through interactions with biomolecules, potentially involving hydrogen bonding due to its hydroxyl group

Dosage Effects in Animal Models

Studies on other alcohols suggest that the effects can vary with dosage, with potential toxic or adverse effects at high doses . Similar studies would need to be conducted with 2-(2,3-Dimethylphenyl)ethanol.

Metabolic Pathways

Alcohols are generally metabolized in the liver, primarily through the action of the enzyme alcohol dehydrogenase

Transport and Distribution

Alcohols can generally pass freely from bodily fluids into cells due to their small size and amphiphilic nature

Subcellular Localization

Alcohols can distribute in all compartments due to their small size and amphiphilic nature

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,3-Dimethylphenyl)ethanol involves the reaction of ethylene oxide with 2,3-dimethylphenylmagnesium bromide. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .

Another method involves the reduction of 1-(2,3-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding 2-(2,3-Dimethylphenyl)ethanol .

Industrial Production Methods

Industrial production of 2-(2,3-Dimethylphenyl)ethanol can be achieved through the catalytic hydrogenation of 2-(2,3-dimethylphenyl)acetaldehyde. This method is advantageous due to its scalability and the availability of the starting materials. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon under mild pressure and temperature conditions.

化学反応の分析

Types of Reactions

2-(2,3-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 2-(2,3-dimethylphenyl)acetaldehyde or further to 2-(2,3-dimethylphenyl)acetic acid.

Reduction: The compound can be reduced to form 2-(2,3-dimethylphenyl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

Oxidation: 2-(2,3-Dimethylphenyl)acetaldehyde, 2-(2,3-Dimethylphenyl)acetic acid.

Reduction: 2-(2,3-Dimethylphenyl)ethane.

Substitution: 2-(2,3-Dimethylphenyl)ethyl chloride.

類似化合物との比較

Similar Compounds

- 2-(3,4-Dimethylphenyl)ethanol

- 2-(2,4-Dimethylphenyl)ethanol

- 2-(2,5-Dimethylphenyl)ethanol

Uniqueness

2-(2,3-Dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.

生物活性

2-(2,3-Dimethylphenyl)ethanol, a compound with potential applications in various fields, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

2-(2,3-Dimethylphenyl)ethanol is an aromatic alcohol characterized by a dimethyl-substituted phenyl group. Its molecular formula is C10H14O, and it features a hydroxyl group (-OH) attached to the ethyl side of the benzene ring.

Antioxidant Activity

Research indicates that 2-(2,3-Dimethylphenyl)ethanol exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(2,3-Dimethylphenyl)ethanol | 25 | |

| Ascorbic Acid | 20 | |

| Gallic Acid | 30 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2-(2,3-Dimethylphenyl)ethanol have been evaluated against various cancer cell lines. Notably, it has shown moderate cytotoxicity against HepG2 liver cancer cells.

Table 2: Cytotoxicity Data Against HepG2 Cells

The mechanism by which 2-(2,3-Dimethylphenyl)ethanol exerts its effects appears to involve the modulation of cellular signaling pathways related to apoptosis and cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 1: Antioxidant Efficacy

In a study focusing on the antioxidant efficacy of various compounds, 2-(2,3-Dimethylphenyl)ethanol was tested alongside known antioxidants. The results demonstrated that this compound significantly reduced oxidative stress markers in human cell lines, indicating its potential as a therapeutic agent against oxidative damage.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on HepG2 cells revealed that treatment with 2-(2,3-Dimethylphenyl)ethanol led to a dose-dependent decrease in cell viability. The study highlighted its potential as an anticancer agent and suggested further exploration into its mechanisms and efficacy in vivo.

特性

IUPAC Name |

2-(2,3-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKLNWIYEDORQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。